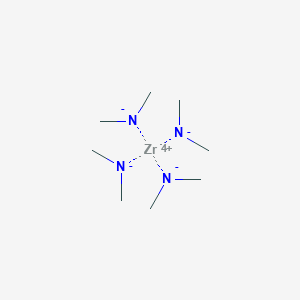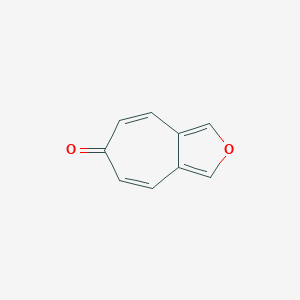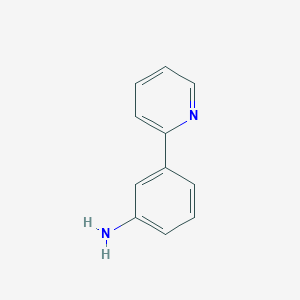
3-(2-ピリジル)アニリン
概要
説明
3-(2-Pyridyl)aniline, also known as 2-Aminopyridine, is an organic compound with the molecular formula C6H7N. It is a colorless liquid with a strong odor, and is used in the production of dyes, pharmaceuticals, and other organic compounds. It is also used as an intermediate for the synthesis of other compounds, and has been studied for its potential therapeutic applications.
科学的研究の応用
高度な医薬品の合成
3-(2-ピリジル)アニリン: は、複雑な医薬品の合成における前駆体として役立ちます。 例えば、C型肝炎ウイルス(HCV)感染症の治療薬やAZD1981などの高度な医薬品の調製に用いられます . この化合物の置換アニリンを作成する多様性は、医薬品の用途にとって重要です。
抗炎症剤の開発
この化合物の誘導体は、抗炎症剤の開発において重要です。 それらは、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-αなどの炎症性メディエーターの発現と活性を阻害する役割を果たしています . この用途は、慢性炎症性疾患の治療において極めて重要です。
生物活性リガンドとケモセンサの作成
3-(2-ピリジル)アニリン: 誘導体は、シッフ塩基縮合を受けて生物活性リガンドを形成することができます。 これらのリガンドは、抗菌、抗ウイルス、抗真菌、抗がん活性など、さまざまな生物活性を示します。 さらに、環境および生物学的媒体における特定のイオンの検出のためのケモセンサの開発にも用いられます .
ピリミジンの形成
シアンアミドとの化学反応において、3-(2-ピリジル)アニリン誘導体は、ピリミジン-2-イルシアンアミドと2-アミノピリミジンの形成につながる可能性があります . これらのピリミジンは、さまざまな薬理学的効果を持ち、抗炎症作用を持つ薬物の合成において重要です。
有機合成における触媒作用
この化合物は、有機合成における触媒プロセスにも関与しています。 それは、医薬化学において広く見られるビアリールおよびヘテロビアリールピリジンを生成する鈴木-宮浦クロスカップリング反応に使用されます .
窒素豊富な分子の合成
3-(2-ピリジル)アニリン: は、ポリピリジンや複雑なポリアジン分子などの窒素豊富な分子の合成に広く使用されています。 これらの分子は、医薬化学や天然物の合成など、さまざまな分野において重要です .
作用機序
Target of Action
3-(2-Pyridyl)aniline is a compound that has been used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds . The primary target of 3-(2-Pyridyl)aniline in this reaction is the palladium catalyst, which facilitates the coupling of the compound with other organic groups .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 3-(2-Pyridyl)aniline interacts with the palladium catalyst through a process known as transmetalation . This is a formally nucleophilic process where the compound is transferred from boron to palladium . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for forming carbon-carbon bonds .
Biochemical Pathways
It is known that pyridine derivatives, such as 3-(2-pyridyl)aniline, can influence a drug’s molecular and physicochemical properties, as well as its intra- and intermolecular interactions . This can lead to improved pharmaceutical profiles, potentially affecting various biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 17021 . The compound is also considered to have high gastrointestinal absorption and is a CYP1A2 inhibitor . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The primary result of the action of 3-(2-Pyridyl)aniline is the formation of carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .
Action Environment
The action of 3-(2-Pyridyl)aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is typically performed under specific conditions, such as a certain temperature and solvent, which can affect the reaction’s efficiency and the stability of the compound . Additionally, the compound’s action can be influenced by factors such as pH and the presence of other substances in the reaction mixture .
将来の方向性
特性
IUPAC Name |
3-pyridin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNMGMIEOWFPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332665 | |
| Record name | 3-(2-Pyridyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15889-32-4 | |
| Record name | 3-(2-Pyridyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15889-32-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



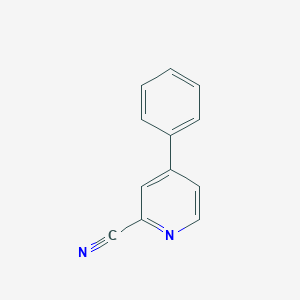
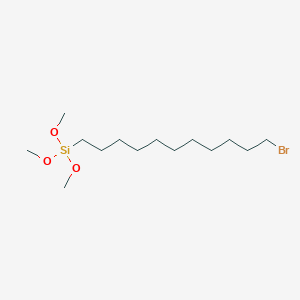
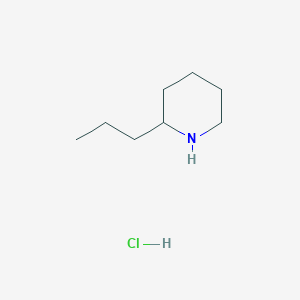

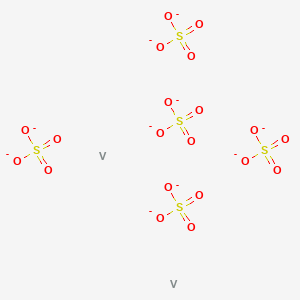
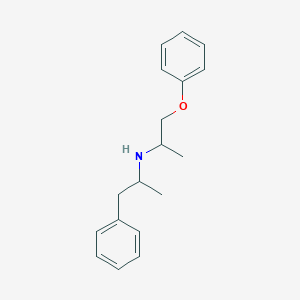

![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)
![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)

